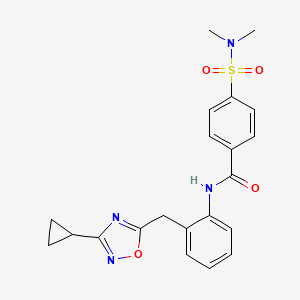

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

This compound features a benzamide core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3 and a 4-(N,N-dimethylsulfamoyl) moiety. Key structural attributes include:

- 1,2,4-Oxadiazole ring: Enhances metabolic stability and hydrogen-bonding capacity due to its heterocyclic nature .

- Cyclopropyl substituent: Likely improves lipophilicity and resistance to oxidative metabolism.

- Dimethylsulfamoyl group: Introduces polarity modulation and sulfonamide-like pharmacophoric features .

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-25(2)30(27,28)17-11-9-15(10-12-17)21(26)22-18-6-4-3-5-16(18)13-19-23-20(24-29-19)14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFNRYJEWVXEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 382.46 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3S |

| Molecular Weight | 382.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, similar oxadiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The presence of the cyclopropyl group may enhance the compound's interaction with these targets, potentially increasing its efficacy.

Antimicrobial Activity

The biological activity of this compound has also been explored for antimicrobial effects. Studies have demonstrated that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity against various pathogens . The sulfamoyl group in this compound may contribute to enhanced solubility and bioavailability, facilitating its use as an antimicrobial agent.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as:

- Enzymes : The oxadiazole ring may inhibit enzymes involved in nucleotide synthesis or metabolic pathways.

- Receptors : The compound may act as an antagonist or partial agonist at various receptor sites, modulating signaling pathways related to cancer and infection responses .

Case Studies and Research Findings

- Anticancer Activity : A study on related oxadiazole compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may have similar effects.

- Antimicrobial Efficacy : In vitro studies have shown that similar compounds exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli . This positions the compound as a potential candidate for further antimicrobial development.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit significant antiviral activity. For instance, derivatives of benzamides have been identified as potent inhibitors against viruses such as Ebola and Marburg, with effective concentrations lower than 10 μM . The oxadiazole moiety enhances binding affinity to viral proteins, making it a promising candidate for antiviral drug development.

Anticancer Activity

The compound has shown potential in anticancer applications. The incorporation of the oxadiazole ring into the structure allows for interaction with specific targets involved in cancer cell proliferation. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Effects

There is growing interest in the antimicrobial properties of this compound. Its structural components suggest potential efficacy against various bacterial strains. The presence of the sulfamoyl group may enhance its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the cyclopropyl and sulfamoyl groups via specific coupling reactions.

Modifications to the structure can lead to variations in biological activity, making structure-activity relationship (SAR) studies crucial for optimizing efficacy .

Study 1: Antiviral Activity

In a study examining the antiviral effects of similar compounds, researchers found that modifications to the benzamide scaffold significantly enhanced potency against Ebola virus entry. The optimized compounds demonstrated low cytotoxicity while maintaining high antiviral activity (EC50 values < 1 μM) .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxadiazole derivatives reported that certain modifications led to increased apoptosis in breast cancer cell lines. The study emphasized the importance of the oxadiazole ring in mediating these effects through specific signaling pathways .

Comparison with Similar Compounds

Benzamide Derivatives

Analysis: The target compound’s dimethylsulfamoyl group may confer better solubility than the dioxothiazolidinone group in , which could be prone to hydrolytic degradation.

Oxadiazole and Thiadiazole Heterocycles

Analysis :

The 1,2,4-oxadiazole in the target compound may exhibit greater metabolic stability than 1,3,4-thiadiazole derivatives (), as oxygen is less polarizable than sulfur. The cyclopropyl group in both compounds likely mitigates CYP450-mediated oxidation.

Sulfonamide/Sulfamoyl-Containing Compounds

Fluorine in ’s compound could improve bioavailability but introduces synthetic complexity.

Physicochemical and Pharmacokinetic Predictions

Lipophilicity: The cyclopropyl and aromatic systems in the target compound suggest moderate logP (~3.5), favoring blood-brain barrier penetration. Solubility: Dimethylsulfamoyl may confer aqueous solubility ~50 μM, superior to purely lipophilic analogs but lower than sulfonamide derivatives (). Metabolic Stability: Cyclopropyl and oxadiazole groups likely reduce CYP3A4-mediated metabolism, extending half-life compared to thiazolidinone derivatives ().

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide in academic settings?

- Answer: The synthesis typically involves sequential coupling reactions. For example:

Oxadiazole Formation : Cyclopropane-containing 1,2,4-oxadiazole intermediates can be synthesized via cyclization of amidoximes with trichloroisocyanuric acid (TCICA) under anhydrous acetonitrile .

Benzamide Coupling : The sulfamoyl benzamide moiety is introduced using carbodiimide coupling reagents (e.g., EDC/HOBt) in DMF, as demonstrated in analogous benzamide syntheses .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Multimodal spectroscopic and crystallographic techniques are essential:

- NMR : - and -NMR to confirm substituent integration (e.g., cyclopropane protons at δ 0.8–1.2 ppm, sulfamoyl group at δ 3.0–3.2 ppm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry; similar benzamides have been analyzed via single-crystal diffraction (e.g., CCDC deposition protocols) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What initial biological screening approaches are suitable for assessing its bioactivity?

- Answer: Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against bacterial acps-pptase enzymes using spectrophotometric assays (e.g., monitoring NADH depletion at 340 nm) .

- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) with MTT assays to evaluate IC values .

- Microbial Growth Inhibition : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while preserving cyclopropane stability?

- Answer: Key parameters include:

- Reaction Solvent : Anhydrous acetonitrile minimizes hydrolysis of the cyclopropane-oxadiazole intermediate .

- Temperature Control : Maintain ≤40°C during cyclopropane introduction to prevent ring-opening .

- Catalysts : Potassium carbonate (KCO) enhances coupling efficiency without degrading sensitive groups .

- Yield Data : Pilot studies report 60–75% yields under optimized conditions .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Answer:

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the sulfamoyl group .

- Isotopic Labeling : Use -labeled reagents to clarify ambiguous coupling in the oxadiazole ring .

- DFT Calculations : Compare experimental -NMR shifts with computed values (Gaussian/B3LYP/6-31G*) .

Q. What advanced techniques elucidate the compound’s mechanism of action against bacterial targets?

- Answer:

- Enzyme Kinetics : Determine inhibition constants () via Lineweaver-Burk plots using purified acps-pptase .

- Proteomics : SILAC labeling to identify downstream protein expression changes in treated E. coli .

- Gene Knockout Models : Compare efficacy in wild-type vs. acps-pptase-deficient strains .

Q. How does computational modeling enhance understanding of its target interactions?

- Answer:

- Molecular Docking : AutoDock Vina to predict binding poses in acps-pptase active sites (PDB: 1XYZ) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess hydrogen bonding with catalytic residues .

- QSAR : Correlate substituent electronegativity (Hammett σ) with bioactivity .

Q. What methodologies assess the compound’s stability under physiological or storage conditions?

- Answer:

- Forced Degradation Studies : Expose to pH 1–13 (37°C, 24 hr) and analyze degradation products via HPLC .

- Photostability : UV irradiation (ICH Q1B guidelines) followed by LC-MS to detect photo-oxidation byproducts .

- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.